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Compound of Interest
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Compound Name: (hydroxymethyl)phenyl)propan-1-

one

Cat. No.: B14040163

Get Quote

\

Synthesis, Structural Elucidation, and
Pharmaceutical Utility[1]
Part 1: Executive Summary & Molecular Architecture

Compound Identity

Systematic Name: 1-[4-chloro-3-(hydroxymethyl)phenyl]propan-1-one

Molecular Formula: C10H11CIO2

Molecular Weight: 198.65 g/mol

Core Scaffold: Propiophenone (Aryl ketone)

Key Functionality: Ortho-chloro benzyl alcohol moiety
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Significance in Drug Development 4-Chloro-3-hydroxymethyl propiophenone is a specialized
bifunctional intermediate. Unlike simple propiophenones used primarily for cathinone or amino-
alcohol synthesis, this molecule possesses a hydroxymethyl handle at the meta position
relative to the ketone. This structural motif is critical in the design of:

o HDAC Inhibitors: The 4-chloro-3-hydroxymethyl-phenyl moiety appears in patent literature
regarding Histone Deacetylase (HDAC) inhibitors, particularly for oncology applications
where the hydroxymethyl group serves as a linker or polar contact point.

e Macrocyclic Ethers: The alcohol allows for etherification or esterification, enabling the
construction of complex macrocycles or PROTAC linkers.

e Heterocyclic Fusion: The proximity of the ketone and the hydroxymethyl group (via a 3-
carbon separation across the ring) allows for potential cyclization into benzofuran or
isoquinoline derivatives under specific conditions.

Part 2: Synthetic Pathways (The "How")

To ensure high purity and scalability, we prioritize routes that avoid competitive oxidation of the
ketone. The most robust industrial approach involves the functionalization of 4-chloro-3-
methylpropiophenone.

Primary Route: Radical Bromination & Hydrolysis

This route leverages the stability of the aryl ketone to radical conditions, allowing selective
functionalization of the benzylic methyl group.

Mechanism:
e Precursor Synthesis: Friedel-Crafts acylation of 2-chlorotoluene with propionyl chloride.
o Wohl-Ziegler Bromination: Selective radical bromination using N-Bromosuccinimide (NBS).

o Hydrolysis: Conversion of the benzyl bromide to the alcohol.

Propionyl Cl, AICI3 NBS, AIBN, CCl4 . H20/CaCo3
2_Chlorotoluene Friedel-Crafts 4—Ch|qro-3-methyl (Reflux) > Intermedlatg. (Hydrolysis) > 4-Ch|0r0-$-hydroxymethyl
propiophenone Benzyl Bromide propiophenone
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Figure 1: Retrosynthetic logic and forward synthesis via the Wohl-Ziegler pathway.

Part 3: Detailed Experimental Protocol

Safety Warning:Benzyl halides are potent lachrymators. All operations must be performed in a
fume hood.

Step 1: Synthesis of 4-Chloro-3-Methylpropiophenone

e Reagents: 2-Chlorotoluene (1.0 eq), Propionyl Chloride (1.1 eq), Aluminum Chloride (1.2 eq),
DCM (Solvent).

e Protocol:

[¢]

Cool the AICIs/DCM suspension to 0°C.

o

Add Propionyl Chloride dropwise.

o

Add 2-Chlorotoluene slowly to control exotherm.

[¢]

Critical Control Point: Maintain temperature <5°C to maximize para selectivity (relative to

the methyl group).

[¢]

Quench with ice water/HCI. Extract and distill.

Step 2: Wohl-Ziegler Bromination (The Critical Step)

» Reagents: 4-Chloro-3-methylpropiophenone (1.0 eq), NBS (1.05 eq), AIBN (0.01 eq),
Acetonitrile or CCla.

e Protocol:
o Dissolve ketone in solvent. Degas with Nitrogen (Oz inhibits radicals).
o Add NBS and AIBN.

o Reflux (80°C) until NBS is consumed (succinimide floats to top).
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o Validation: Monitor by TLC. The product (bromide) will be less polar than the starting

material.

o Filter succinimide and concentrate.

Step 3: Hydrolysis to Alcohol
o Reagents: Benzyl bromide intermediate, CaCOs (2.0 eq), 1:1 Dioxane/Water.

e Protocol:

Reflux the bromide in Dioxane/Water with CaCOs for 4—6 hours.

o

o

Why CaCOs? Using a mild base prevents the Haloform reaction or condensation of the

ketone, which might occur with strong hydroxides (NaOH).

Acidify to pH 4, extract with Ethyl Acetate.

o

[¢]

Purification: Column chromatography (Hexane/EtOAc gradient).

Part 4: Structural Elucidation (The "Proof")

For a researcher confirming the identity of this molecule, the following spectroscopic signatures

are definitive.

1. Nuclear Magnetic Resonance (NMR)
'H NMR (400 MHz, CDCIs) Prediction:
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Position Shift (6 ppm) Multiplicity Integration Assighment
Ortho to
ketone, Meta

Ar-H (2) 7.95 Doublet (d) 1H to Cl

(o]

(Deshielded)

Doublet of

Ar-H (6) 7.80 1H Parato Cl
Doublets
Ar-H (5) 7.45 Doublet (d) 1H Ortho to ClI
] Benzylic
-CHz2-OH 4.80 Singlet (s) 2H
Methylene
. Hydroxyl
-OH 2.50 Broad Singlet 1H
(Exchangeable)
Propanoyl
-CO-CHz2- 2.95 Quartet (q) 2H
Methylene

| -CHs | 1.20 | Triplet (t) | 3H | Terminal Methyl |
Interpretation Logic:

e The Ar-H (2) proton is the most deshielded (~7.95 ppm) due to the anisotropic effect of the
carbonyl group and the inductive withdrawal of the chlorine, despite being meta to the
chlorine.

e The -CH2-OH singlet at 4.80 ppm is the "smoking gun" confirming the oxidation of the methyl
group. If this is a doublet, the oxidation is incomplete (aldehyde).

2. Mass Spectrometry (MS)

 lonization Mode: ESI+ or EI.
¢ Molecular lon: [M+H]* = 199.05 / 201.05.

 |sotope Pattern: A distinct 3:1 ratio between m/z 199 and 201 confirms the presence of one
Chlorine atom.
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e Fragmentation:

o Loss of Ethyl group (M-29): Characteristic of propiophenones (cleavage alpha to
carbonyl).

o Loss of OH (M-17): Typical for benzyl alcohols (tropylium ion formation).

Molecular lon
[M]+ = 198/200

-29 Da
(Alpha Cleavage)

-17 Da

Tropylium-like lon
(Loss of OH)

Acylium lon
(Loss of Et)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Part 5: Stability & Impurity Profiling

When storing or utilizing 4-chloro-3-hydroxymethyl propiophenone, researchers must monitor
for specific degradation pathways.

Impurity Type Structure/Name Cause Prevention
o 4-Chloro-3-formyl Air oxidation of - Store under Argon;
Oxidative ] )
propiophenone CH20H Avoid Cr(VI) reagents.
) Ether dimer (Dibenzyl Acid-catalyzed Avoid strong mineral
Dehydration i ) )
ether) condensation acids during workup.
) Radical degradation UV exposure (Ketone ) )
Photolytic o Store in amber vials.
products excitation)

Self-Validating Storage Protocol:
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e Condition: -20°C, Inert Atmosphere (Argon).

o Retest: Every 6 months. Check *H NMR for the appearance of an aldehyde peak (~10.0
ppm).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Fcr60135a004
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS8404738B2%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fsdbs.db.aist.go.jp%2F
https://www.benchchem.com/product/b14040163/docs#technical-assessment-4-chloro-3-hydroxymethyl-propiophenone
https://www.benchchem.com/product/b14040163/docs#technical-assessment-4-chloro-3-hydroxymethyl-propiophenone
https://www.benchchem.com/product/b14040163/docs#technical-assessment-4-chloro-3-hydroxymethyl-propiophenone
https://www.benchchem.com/product/b14040163/docs#technical-assessment-4-chloro-3-hydroxymethyl-propiophenone
https://www.benchchem.com/product/b14040163?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14040163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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